molecular formula C15H11N5O3 B5719628 2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic Acid CAS No. 893781-63-0

2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic Acid

Cat. No.: B5719628
CAS No.: 893781-63-0
M. Wt: 309.28 g/mol
InChI Key: DRPBDVNUPQJTCP-UHFFFAOYSA-N
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Description

2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid is a compound that features a triazole ring, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid typically involves the formation of the triazole ring through a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The pyridine ring is then introduced through a coupling reaction with the triazole moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the ‘click’ reaction and coupling steps, as well as advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydrogenated products .

Mechanism of Action

The mechanism of action of 2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt biological pathways. The benzoic acid moiety can interact with proteins and other macromolecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid is unique due to its combination of a triazole ring, a pyridine ring, and a benzoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c21-14(19-12-4-2-1-3-11(12)15(22)23)10-5-6-16-13(7-10)20-8-17-18-9-20/h1-9H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPBDVNUPQJTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=NC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155251
Record name 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893781-63-0
Record name 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893781-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[2-(4H-1,2,4-Triazol-4-yl)-4-pyridinyl]carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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